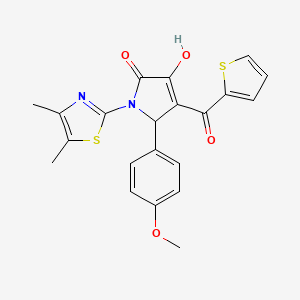

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-6-8-14(27-3)9-7-13)16(19(25)20(23)26)18(24)15-5-4-10-28-15/h4-10,17,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPBAGLKFLWJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with the condensation of 4,5-dimethylthiazole with appropriate aldehydes or ketones.

Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Incorporation of the Thiophene-2-carbonyl Group: This can be done via acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure incorporates key moieties like thiazole, methoxyphenyl, and thiophene, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. A study demonstrated that thiazole derivatives possess the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The compound under review has shown promising results in vitro against several cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| 1-(4,5-Dimethylthiazol-2-yl)... | HeLa | TBD | TBD |

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant activity of thiazole-containing compounds. In animal models, derivatives similar to the target compound have demonstrated efficacy in reducing seizure activity. The anticonvulsant effect is hypothesized to be mediated through modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release.

Case Study:

In a study involving picrotoxin-induced convulsions in rodents, a related thiazole derivative showed a median effective dose (ED50) of 18.4 mg/kg with a protective index indicating significant anticonvulsant potential.

Cytotoxicity

Cytotoxic assays using the MTT method have been employed to evaluate the viability of various cancer cell lines upon treatment with the compound. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Results

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| NIH/3T3 | 10 | 85 |

| A549 | 20 | 45 |

| HeLa | 15 | 30 |

The mechanisms through which the compound exerts its biological effects are still under investigation. However, it is believed that:

- Inhibition of Tumor Growth: The presence of the thiazole moiety may enhance interactions with cellular targets involved in growth regulation.

- Modulation of Signaling Pathways: The compound may influence pathways such as MAPK or PI3K/Akt, which are critical in cancer progression.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that related compounds increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Bioactivity

The compound shares a pyrrolone core with derivatives investigated for matriptase inhibition. Below is a comparative analysis of its structural and functional analogs:

Substituent Effects on Activity

- Electron-Donating Groups: The 4-methoxyphenyl group in the target compound may improve solubility and binding affinity compared to phenyl (F3226-1197) or thiophen-2-yl (F3226-1198) . Methoxy groups are known to enhance metabolic stability in pyrrolones, as seen in antimalarial lead optimization .

- Steric Considerations : The thiophene-2-carbonyl group at position 4 is conserved across analogues, suggesting its critical role in target engagement. Replacing it with a benzoyl group (STOCK3S-92907) drastically reduces potency .

Comparison with Antimalarial Pyrrolones

The prototypical antimalarial pyrrolone TDR32750 shares structural motifs with the target compound but differs in substituents:

- TDR32750 replaces a phenyl ring with a piperidine to improve aqueous solubility (clogP reduced from 5.2 to 3.8) .

- The target compound’s 4-methoxyphenyl group may similarly reduce hydrophobicity while maintaining planar geometry for target binding .

Detailed Research Findings

Structural Insights from Crystallography

Metabolic Stability and DMPK Profiling

Pyrrolones with polar substituents (e.g., methoxy, piperidine) show enhanced metabolic stability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.